

OD36: A Comprehensive Technical Guide to a Dual RIPK2 and ALK2 Inhibitor

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Compound of Interest

Compound Name: OD36

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a potent, macrocyclic small molecule inhibitor that has garnered significant interest for its dual inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This dual-action positions **OD36** as a valuable tool for investigating the signaling pathways governed by these kinases and as a potential therapeutic lead for a range of inflammatory diseases and genetic disorders. This technical guide provides an in-depth overview of **OD36**, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

OD36 demonstrates high potency, with an IC₅₀ of 5.3 nM for RIPK2.^{[1][2][3]} It also effectively inhibits wild-type ALK2 and its constitutively active mutant ALK2 R206H, which is associated with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).^{[4][5]} The inhibitory action of **OD36** stems from its potent binding to the ATP pocket of these kinases.^[2]

This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in **OD36**. It consolidates key data and methodologies to facilitate further investigation into the therapeutic potential of this dual RIPK2 and ALK2 inhibitor.

Quantitative Data Presentation

The inhibitory activity of **OD36** against RIPK2, ALK2, and related kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Target	Assay Type	Value	Reference
RIPK2	IC50	5.3 nM	[1] [2] [3]
ALK2 (wild-type)	IC50	47 nM	[4] [5]
ALK2 (R206H mutant)	IC50	22 nM	[4] [5]
ALK2	Kd	37 nM	[4] [5]
ALK1	Kd	90 nM	[4]
SIK2	% Inhibition @ 100 nM	~80%	[3] [6]
ACVR2B	% Inhibition @ 100 nM	~80%	[3]
ACVRL1	% Inhibition @ 100 nM	~80%	[3]

Table 1: Biochemical Activity of **OD36**

Cell Line	Assay	Stimulant	Effect	Concentration	Reference
KS483	p-Smad1/5 inhibition	BMP-6 (50 ng/mL)	Efficient inhibition	0.1-1 μ M	[4][5]
FOP Endothelial Colony-Forming Cells (ECFCs)	p-Smad1/5, ID-1, and ID-3 inhibition	Activin A	Complete prevention of activation	0.5 μ M	[4][5]
ATDC-5 (overexpressing ALK2 R206H)	Chondrogenic & Osteogenic Differentiation	Activin A	Inhibition	0.5 μ M	[5]
Mouse Model	MDP-induced peritonitis	Muramyl dipeptide (MDP)	Reduced neutrophil and lymphocyte infiltration	6.25 mg/kg (i.p.)	[5][6]

Table 2: Cellular and In Vivo Activity of **OD36**

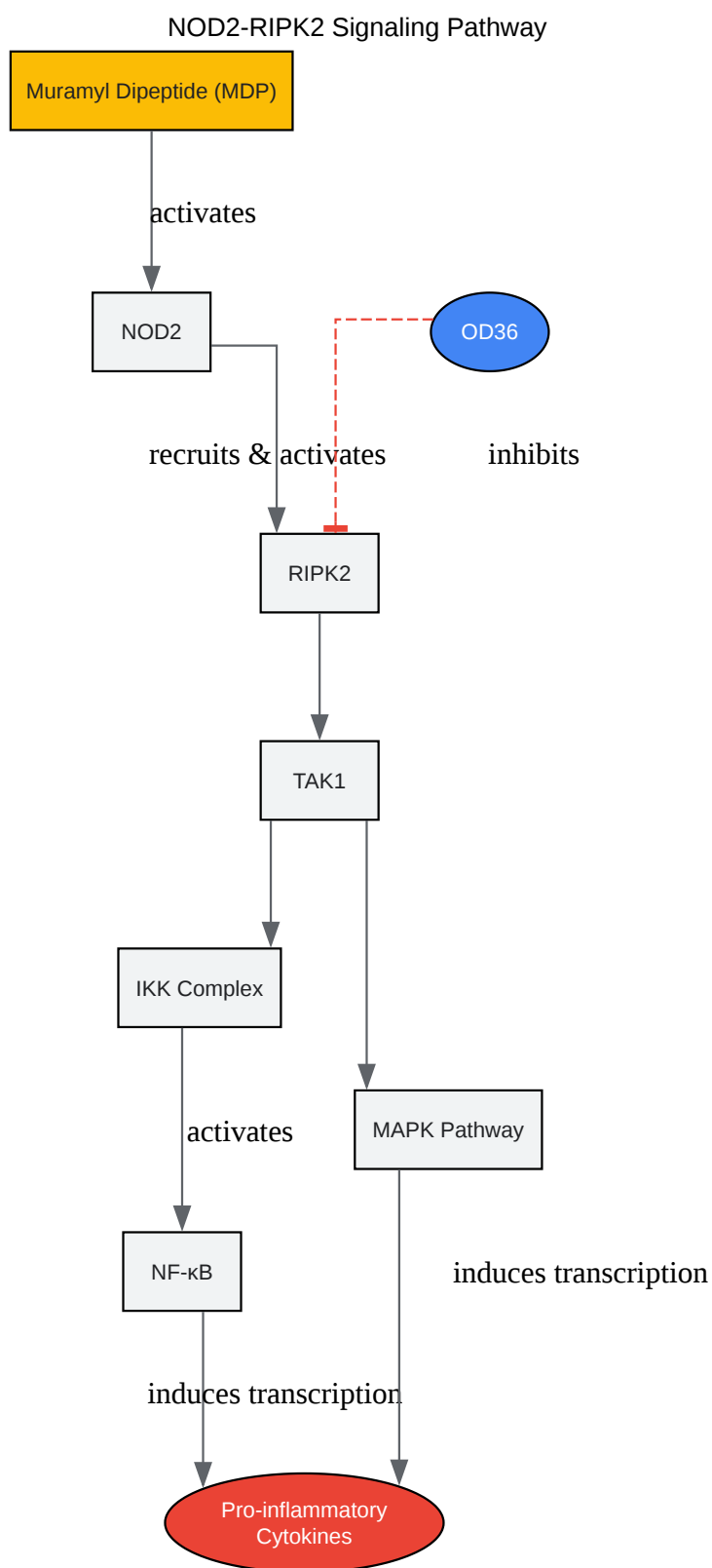
Signaling Pathways

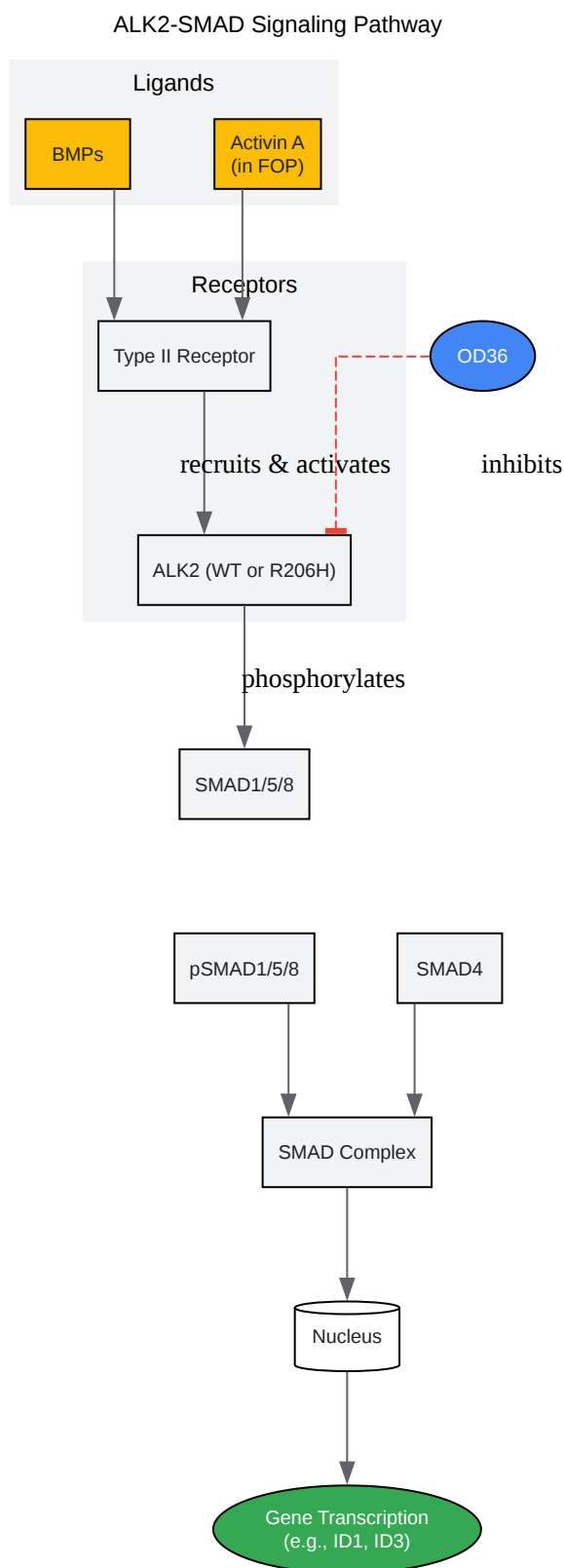
OD36 exerts its effects by inhibiting two distinct signaling pathways: the NOD2-RIPK2 pathway involved in innate immunity and inflammation, and the ALK2-SMAD pathway critical for bone and tissue development.

RIPK2 Signaling Pathway

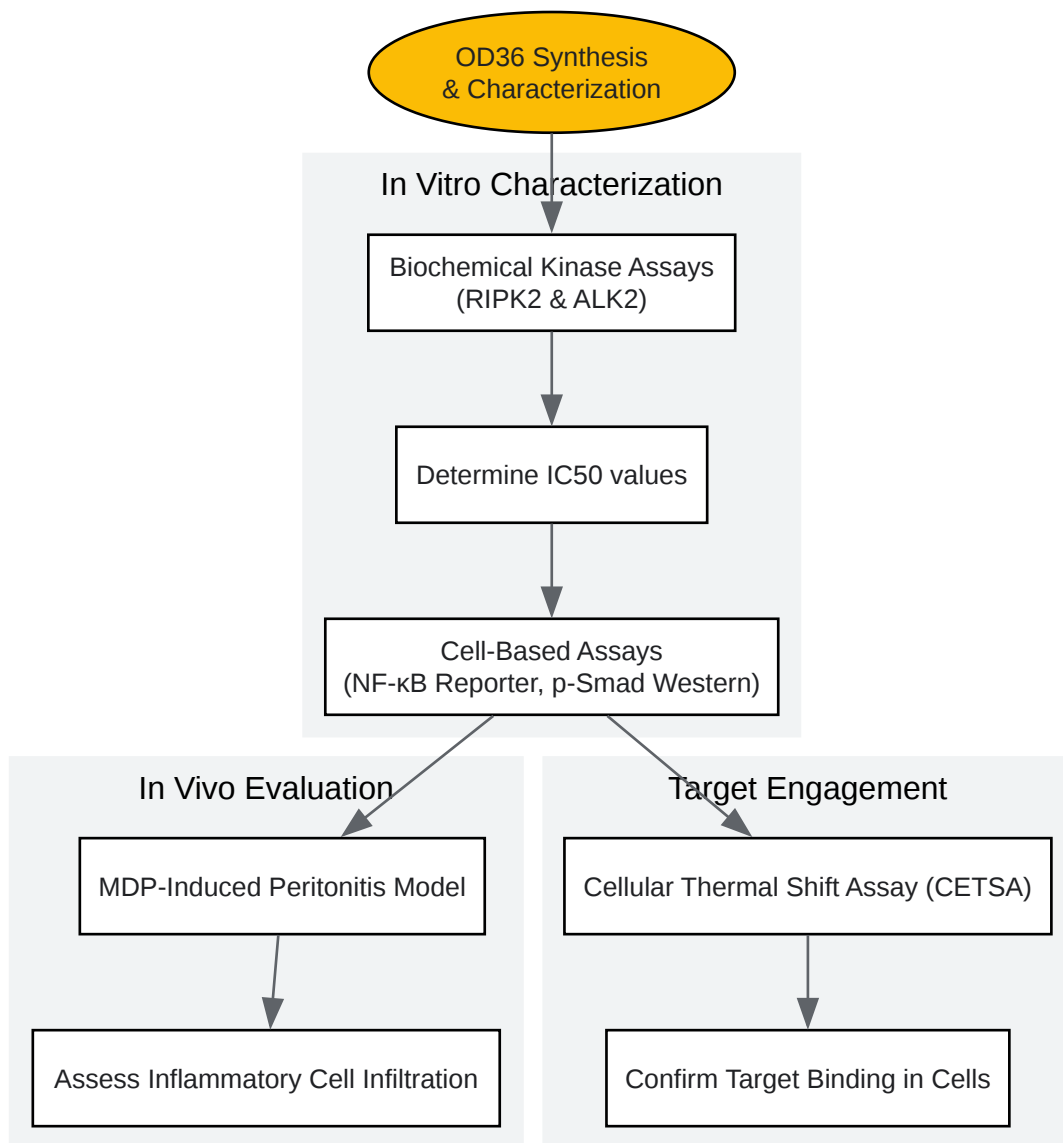
The NOD2 receptor, upon recognition of bacterial muramyl dipeptide (MDP), recruits and activates RIPK2. This leads to the activation of downstream signaling cascades, primarily the NF- κ B and MAPK pathways, culminating in the production of pro-inflammatory cytokines.

OD36, by binding to the ATP pocket of RIPK2, blocks its kinase activity and subsequent downstream signaling.





General Workflow for OD36 Characterization



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